Shikimate-3-phosphate trisodium salt

描述

Shikimate-3-phosphate (sodium salt) is a chemical compound that plays a crucial role in the shikimate pathway, which is essential for the biosynthesis of aromatic amino acids in microorganisms and plants. This pathway is absent in animals, making it a target for herbicides and antimicrobial agents .

准备方法

合成路线和反应条件

莽草酸-3-磷酸钠盐可以通过莽草酸激酶催化莽草酸磷酸化来合成。 该反应涉及将磷酸基团从三磷酸腺苷 (ATP) 转移到莽草酸第三位的羟基上 .

工业生产方法

莽草酸-3-磷酸钠盐的工业生产通常采用微生物发酵工艺。 如大肠杆菌等微生物被基因改造以过量生产莽草酸,然后磷酸化形成莽草酸-3-磷酸 .

化学反应分析

Role in the EPSP Synthase Reaction

S3P-TNa is the primary substrate for 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS), which catalyzes the sixth step in the shikimate pathway .

Reaction Mechanism:

- Substrate Binding : S3P binds first to EPSPS, inducing a conformational change that closes the enzyme’s two domains .

- PEP Incorporation : Phosphoenolpyruvate (PEP) transfers its enolpyruvyl moiety to S3P, forming 5-enolpyruvylshikimate-3-phosphate (EPSP) and inorganic phosphate .

- Product Release : EPSP exits the active site, followed by phosphate .

Table 2: Kinetic Parameters of EPSPS with S3P-TNa

| Parameter | Value | Source |

|---|---|---|

| (S3P) | 8.2 ± 0.7 µM | |

| 12.4 ± 0.5 s⁻¹ | ||

| Catalytic Efficiency |

Inhibition by Glyphosate

Glyphosate, a broad-spectrum herbicide, competitively inhibits EPSPS by mimicking the PEP substrate .

Key Interactions:

- Binding Site : Glyphosate occupies the PEP-binding pocket, stabilized by hydrogen bonds with Lys-22, Arg-124, and Lys-411 .

- Structural Impact : S3P binding is required to induce the closed enzyme conformation, enabling glyphosate access .

Table 3: Inhibition Metrics

| Parameter | Value | Source |

|---|---|---|

| (Glyphosate) | 0.8 ± 0.1 µM | |

| Inhibition Type | Uncompetitive vs. PEP |

Stability and Handling

科学研究应用

Role in Biochemical Research

Substrate for EPSPS

S-3-P serves as a substrate for the enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS), which catalyzes a key step in the shikimate pathway. This pathway is essential for synthesizing aromatic amino acids such as phenylalanine, tyrosine, and tryptophan, which are precursors to numerous secondary metabolites in plants and microorganisms . Researchers utilize S-3-P to study the kinetics of EPSPS and to identify potential inhibitors that can disrupt this pathway, thus providing insights into enzyme regulation and activity under various conditions .

Enzymatic Assays

In biochemical assays, S-3-P is employed to measure the activity of enzymes involved in the shikimate pathway. Its ability to bind to EPSPS allows researchers to assess the impact of various inhibitors on enzyme function, which can lead to the development of herbicides targeting this specific pathway .

Agricultural Applications

Herbicide Development

One of the most prominent applications of S-3-P is in the development of herbicides. Glyphosate, a widely used herbicide, targets EPSPS and effectively inhibits the shikimate pathway, leading to the death of susceptible plants . The use of S-3-P in research has facilitated the understanding of glyphosate's mechanism of action and its effects on non-target organisms. This knowledge is crucial for developing more selective herbicides that minimize environmental impact.

Genetic Engineering

S-3-P is also utilized in genetic engineering efforts aimed at enhancing glyphosate resistance in crops. By manipulating genes associated with the shikimate pathway, scientists can create genetically modified organisms (GMOs) that can withstand glyphosate application while maintaining growth and yield .

Potential Therapeutic Applications

Drug Targeting

The enzymes involved in the shikimate pathway are considered potential drug targets for antibiotic development, particularly against pathogens like Mycobacterium tuberculosis and methicillin-resistant Staphylococcus aureus (MRSA). Since humans do not possess this pathway, targeting these enzymes could lead to novel antibacterial therapies with minimal side effects on human cells . For instance, studies have shown that inhibiting shikimate dehydrogenase can effectively reduce bacterial growth .

Case Studies and Research Findings

作用机制

Shikimate-3-phosphate (sodium salt) exerts its effects by acting as a substrate for the enzyme EPSPS. The enzyme catalyzes the transfer of the enolpyruvyl group from phosphoenolpyruvate to shikimate-3-phosphate, forming 5-enolpyruvylshikimate-3-phosphate. This reaction is a key step in the shikimate pathway, leading to the production of aromatic amino acids .

相似化合物的比较

类似化合物

莽草酸: 莽草酸途径中的前体。

5-烯醇丙酮莽草酸-3-磷酸: 莽草酸-3-磷酸与磷酸烯醇丙酮酸反应形成的产物.

独特性

莽草酸-3-磷酸钠盐在莽草酸途径中作为中间体的作用是独一无二的,特别是充当 EPSPS 的底物。 这使其成为草甘膦等除草剂的关键靶标,草甘膦抑制 EPSPS 并破坏芳香族氨基酸的生物合成 .

生物活性

Shikimate-3-phosphate trisodium salt (S-3-P) is a crucial compound in the shikimic acid pathway, which is integral to the biosynthesis of aromatic amino acids and various secondary metabolites in plants, fungi, and microorganisms. This article provides a comprehensive overview of the biological activity of S-3-P, focusing on its role in metabolic processes, applications in research, and implications for agriculture.

Overview of the Shikimic Acid Pathway

The shikimic acid pathway is a metabolic route present in bacteria, fungi, and plants but absent in mammals. It is responsible for synthesizing essential aromatic amino acids: phenylalanine, tyrosine, and tryptophan. The pathway begins with the condensation of phosphoenolpyruvate (PEP) and erythrose-4-phosphate to form 3-dehydroshikimic acid (DHS), which subsequently converts to shikimic acid-3-phosphate (S-3-P) through the action of shikimate kinase enzymes.

Biological Activity

Role in Enzyme Function

S-3-P serves primarily as a substrate for the enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS) , which catalyzes a critical step in the pathway. The inhibition of EPSPS by glyphosate, a widely used herbicide, disrupts the production of S-3-P and consequently halts the synthesis of aromatic amino acids. This mechanism underlines the importance of S-3-P in both plant metabolism and herbicide action.

Research Applications

Researchers utilize S-3-P to study EPSPS kinetics, explore potential inhibitors, and understand how environmental factors influence enzyme activity. This research is vital for developing glyphosate-resistant genetically modified organisms (GMOs) and studying the ecological impacts of herbicides.

Case Studies

- Glyphosate Resistance Studies

-

Pharmaceutical Applications

- The shikimic acid pathway's intermediates, including S-3-P, are being explored for their potential in synthesizing pharmaceuticals such as oseltamivir phosphate (Tamiflu), an antiviral medication . Research indicates that manipulating these pathways can enhance the yield and efficiency of drug synthesis.

Table: Key Features of this compound

| Feature | Description |

|---|---|

| Chemical Formula | C₉H₈Na₃O₇P |

| Molecular Weight | 299.1 g/mol |

| Solubility | Highly soluble in water |

| Role in Metabolism | Precursor for aromatic amino acids; substrate for EPSPS |

| Applications | Research on glyphosate resistance; pharmaceutical synthesis; metabolic engineering |

Research Findings

Recent studies highlight several significant findings regarding S-3-P:

- Inhibition Mechanism : Glyphosate's competitive inhibition of EPSPS underscores S-3-P's role in plant survival and growth. The absence of this pathway in mammals accounts for glyphosate's low toxicity to vertebrates .

- Metabolic Engineering : Advances in metabolic engineering have shown that manipulating the shikimic acid pathway can lead to increased production of valuable compounds derived from S-3-P .

属性

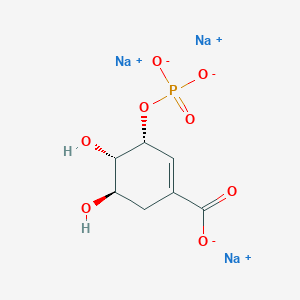

IUPAC Name |

trisodium;(3R,4S,5R)-4,5-dihydroxy-3-phosphonatooxycyclohexene-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11O8P.3Na/c8-4-1-3(7(10)11)2-5(6(4)9)15-16(12,13)14;;;/h2,4-6,8-9H,1H2,(H,10,11)(H2,12,13,14);;;/q;3*+1/p-3/t4-,5-,6+;;;/m1.../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQZCNOWSDNBSGQ-PFYBVYJXSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C=C1C(=O)[O-])OP(=O)([O-])[O-])O)O.[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]([C@@H](C=C1C(=O)[O-])OP(=O)([O-])[O-])O)O.[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8Na3O8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90472277 | |

| Record name | Shikimate-3-phosphate trisodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90472277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143393-03-7 | |

| Record name | Shikimate-3-phosphate trisodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90472277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 143393-03-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。